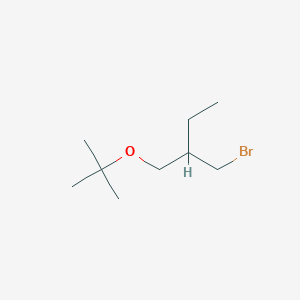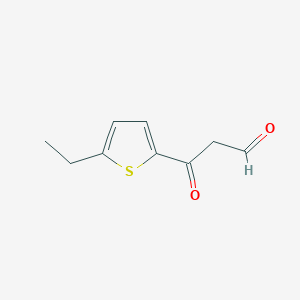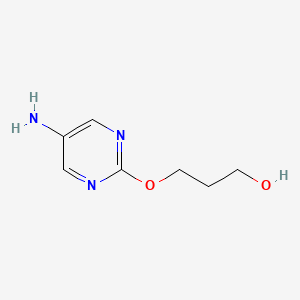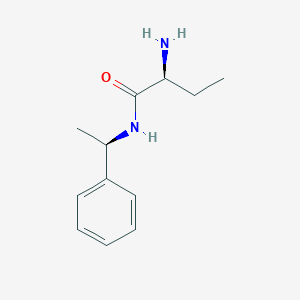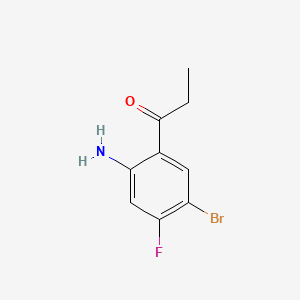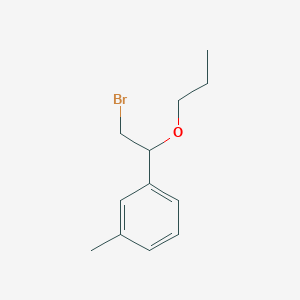![molecular formula C26H32N2O5 B13633708 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid typically involves multiple steps. The process begins with the protection of the amino group using a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the coupling of the protected amino acid with other reactants under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
科学研究应用
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions.
属性
分子式 |
C26H32N2O5 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
2-[[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H32N2O5/c1-4-9-23(24(29)27-14-21(16(2)3)25(30)31)28-26(32)33-15-22-19-12-7-5-10-17(19)18-11-6-8-13-20(18)22/h5-8,10-13,16,21-23H,4,9,14-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t21?,23-/m0/s1 |
InChI 键 |
FQLGYECTHJRYHM-YANBTOMASA-N |
手性 SMILES |
CCC[C@@H](C(=O)NCC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCCC(C(=O)NCC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



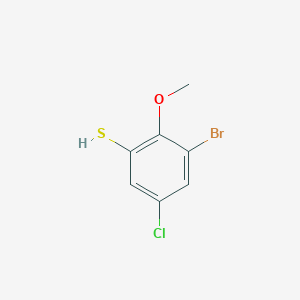
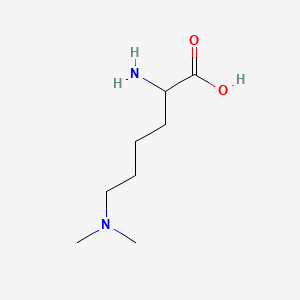
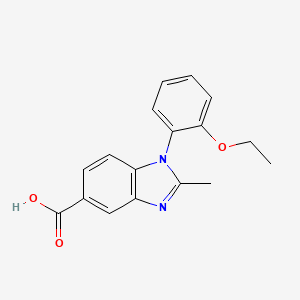
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

